

An In-depth Technical Guide to the Physicochemical Properties of 2-Aminocarbazole

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Compound of Interest

Compound Name: 2-Aminocarbazole

Cat. No.: B1619228

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminocarbazole is a heterocyclic aromatic amine containing a carbazole nucleus. The carbazole scaffold is a prominent structural motif found in numerous biologically active natural products and synthetic compounds.[1] Derivatives of carbazole have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities, including antitumor, anti-inflammatory, and neuroprotective effects.[1][2] A thorough understanding of the physicochemical properties of **2-aminocarbazole** is fundamental for its application in drug design, enabling the prediction of its pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive overview of the core physicochemical properties of **2-aminocarbazole**, detailed experimental methodologies for their determination, and insights into its potential biological signaling pathways.

Physicochemical Properties of 2-Aminocarbazole

The physicochemical parameters of a compound are critical determinants of its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME). The key properties of **2-Aminocarbazole** are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₁₂ H ₁₀ N ₂	PubChem
Molecular Weight	182.22 g/mol	PubChem
Melting Point	238-239 °C	LookChem[3]
Boiling Point	440.8 °C at 760 mmHg	LookChem[3]
pKa (Predicted)	17.34 ± 0.30	LookChem[3]
LogP	3.48	LookChem[3]
Solubility	Generally more soluble in polar solvents.	Inferred from structure
Appearance	Not specified, likely a solid at room temperature.	Inferred from melting point

Experimental Protocols

Accurate determination of physicochemical properties is crucial for compound characterization. The following sections detail representative experimental protocols for measuring the key properties of **2-Aminocarbazole**.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a critical indicator of purity, with pure crystalline compounds typically exhibiting a sharp melting range.[3][4]

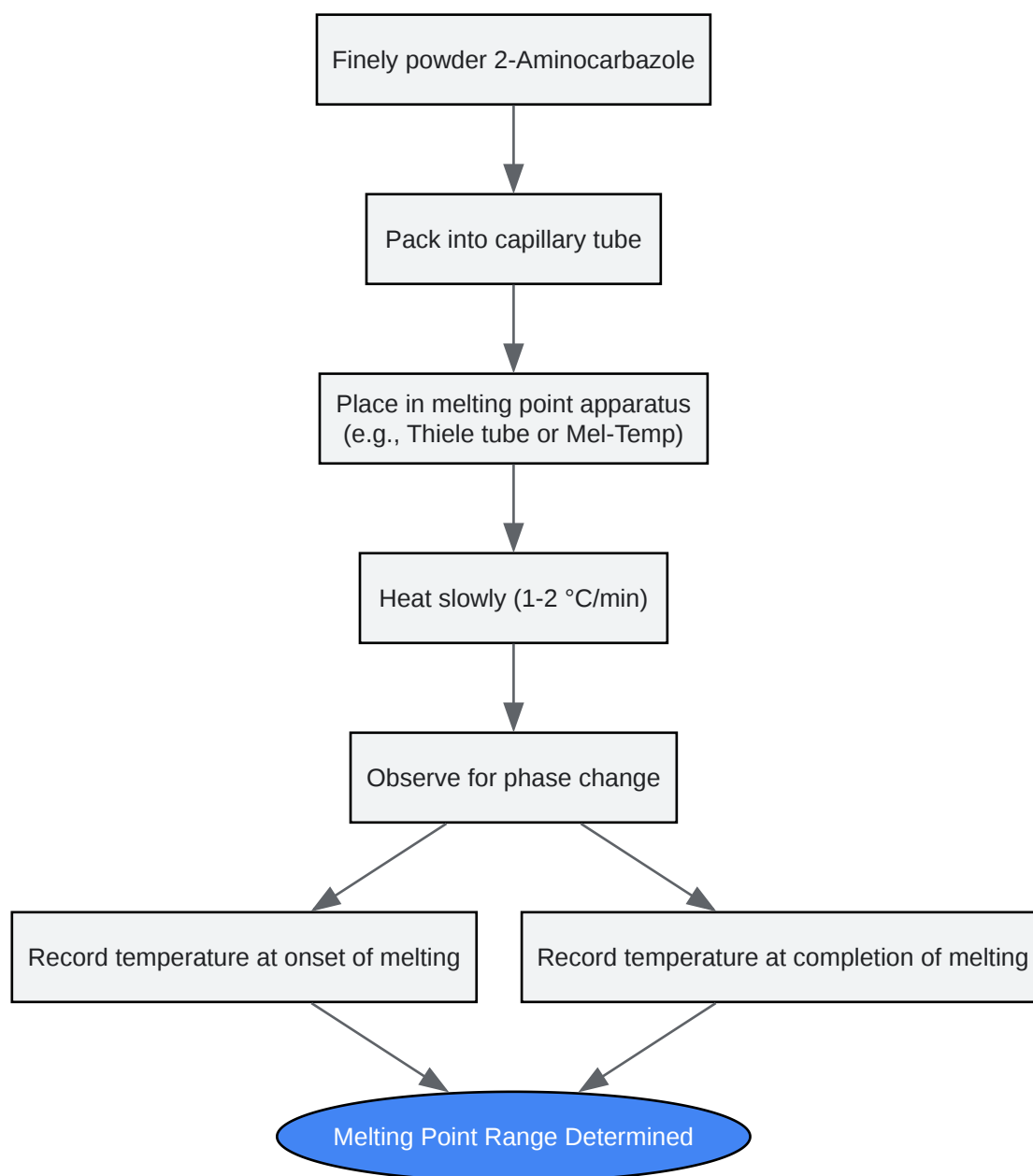
Methodology: Capillary Method (Thiele Tube or Mel-Temp Apparatus)

- Sample Preparation: A small amount of finely powdered **2-Aminocarbazole** is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[5]
- Apparatus Setup:
 - Thiele Tube: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. The assembly is then immersed in a high-boiling point liquid

(e.g., silicone oil) within the Thiele tube. The side arm of the tube is gently heated to ensure uniform temperature distribution via convection.^[4]

- Mel-Temp Apparatus: The capillary tube is inserted into the heating block of the apparatus.^[3]
- Determination: The sample is heated slowly, at a rate of 1-2 °C per minute, especially near the expected melting point.^[4]
- Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has liquefied (completion of melting) are recorded. This range represents the melting point of the sample.^{[3][6]}

Workflow for Melting Point Determination



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Caption: Workflow for determining the melting point of **2-Aminocarbazole**.

Solubility Determination

Solubility, the ability of a substance to dissolve in a solvent, is a critical factor for drug delivery and bioavailability. The "shake-flask" method is a standard approach for determining equilibrium solubility.^{[7][8]}

Methodology: Shake-Flask Method

- **Preparation of Saturated Solution:** An excess amount of solid **2-Aminocarbazole** is added to a known volume of a specific solvent (e.g., water, buffer at a specific pH) in a sealed flask.
- **Equilibration:** The flask is agitated in a constant temperature water bath (e.g., 37 °C for physiological relevance) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.^{[7][8]}
- **Phase Separation:** The undissolved solid is separated from the solution by centrifugation or filtration.
- **Quantification:** The concentration of **2-Aminocarbazole** in the clear supernatant or filtrate is determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).^[8]
- **Replication:** The experiment is performed in triplicate to ensure the reliability of the results.^[7]

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For an amine like **2-aminocarbazole**, the pKa of its conjugate acid is a key determinant of its ionization state at different pH values, which significantly impacts its solubility, permeability, and receptor binding. UV-Vis spectrophotometry is a common method for pKa determination.^{[9][10][11]}

Methodology: UV-Vis Spectrophotometry

- **Solution Preparation:** A series of buffer solutions with a range of known pH values are prepared. A stock solution of **2-Aminocarbazole** is also prepared in a suitable solvent (e.g., methanol or DMSO).
- **Spectral Measurement:** A constant aliquot of the **2-Aminocarbazole** stock solution is added to each buffer solution. The UV-Vis absorption spectrum of each solution is recorded over a relevant wavelength range.^[9]

- **Data Analysis:** The absorbance at one or more wavelengths where the protonated and deprotonated forms of **2-Aminocarbazole** have different extinction coefficients is plotted against the pH.
- **pKa Calculation:** The pKa is determined by fitting the absorbance versus pH data to the Henderson-Hasselbalch equation or by identifying the pH at which the absorbance is halfway between the minimum and maximum values.[9]

LogP Determination

The partition coefficient (P), or its logarithm (logP), is a measure of the lipophilicity of a compound. It describes the ratio of the concentration of a compound in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water or buffer) at equilibrium. LogP is a critical parameter in predicting the membrane permeability and overall ADME properties of a drug candidate.[12]

Methodology: HPLC Method

- **Stationary and Mobile Phases:** A reverse-phase HPLC column (e.g., C18) is used as the stationary phase. The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile).
- **Calibration:** A series of reference compounds with known logP values are injected into the HPLC system, and their retention times are measured. A calibration curve is generated by plotting the logarithm of the retention factor (k) against the known logP values.[13]
- **Sample Analysis:** **2-Aminocarbazole** is injected into the same HPLC system under identical conditions, and its retention time is determined.
- **LogP Calculation:** The retention factor for **2-Aminocarbazole** is calculated from its retention time, and its logP value is then interpolated from the calibration curve.[13]

Potential Signaling Pathway Involvement

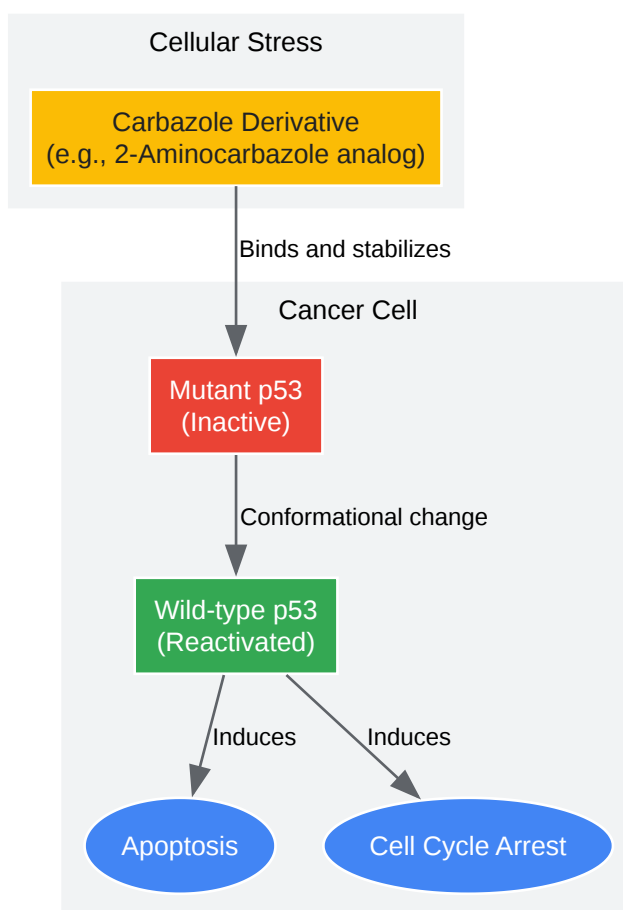
While specific signaling pathways for **2-Aminocarbazole** are not extensively characterized, the broader class of carbazole derivatives has been shown to interact with several key cellular signaling cascades implicated in cancer and other diseases.[2][14][15]

One of the most notable targets is the tumor suppressor protein p53.^[16] In approximately 50% of human cancers, p53 is inactivated by mutation, leading to uncontrolled cell growth.^{[16][17]} Some small molecules, including certain carbazole derivatives, have been investigated for their ability to reactivate mutant p53, restoring its tumor-suppressive functions.^{[16][17]} This reactivation can lead to the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.^[18]

Other signaling pathways potentially modulated by carbazole derivatives include:

- **STAT (Signal Transducer and Activator of Transcription) Pathway:** The STAT family of proteins are crucial for cell growth and survival, and their dysregulation is often observed in cancer. Carbazole compounds have been explored as inhibitors of STAT signaling, particularly STAT3.^[2]
- **MAPK (Mitogen-Activated Protein Kinase) Pathway:** This pathway is involved in a variety of cellular processes, including proliferation, differentiation, and apoptosis. Carbazole derivatives have been shown to inhibit the p38 MAPK signaling pathway, which can have anti-inflammatory effects.^{[14][15]}

Conceptual Signaling Pathway for Carbazole Derivatives Targeting Mutant p53



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Caption: Potential mechanism of mutant p53 reactivation by carbazole derivatives.

Conclusion

2-Aminocarbazole possesses a unique set of physicochemical properties that make it an interesting scaffold for further investigation in drug discovery. This guide has provided a detailed overview of its core properties, standardized methodologies for their experimental determination, and a glimpse into the potential biological pathways it may influence. The data and protocols presented herein serve as a valuable resource for researchers and scientists working with **2-aminocarbazole** and its derivatives, facilitating the rational design and development of novel therapeutic agents.

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